molecular formula C16H16N2O3 B2836029 1-(5-(furan-2-yl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one CAS No. 1011441-70-5

1-(5-(furan-2-yl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Cat. No. B2836029
CAS RN: 1011441-70-5
M. Wt: 284.315
InChI Key: YPCDDZGNSUBAGZ-UHFFFAOYSA-N
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Description

1-(5-(furan-2-yl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Antioxidant Activity

A study focused on the synthesis of chalcone derivatives, closely related to the chemical structure , reported significant antioxidant activities. These compounds were synthesized using a catalytic process and evaluated for their in vitro antioxidant capacity against DPPH radicals. The study utilized molecular docking, ADMET, QSAR, and bioactivity analyses to confirm the antioxidant potential, indicating a strong interaction with protein tyrosine kinase, which suggests these derivatives may serve as potent antioxidants (G. Prabakaran, S. Manivarman, M. Bharanidharan, 2021).

Antibacterial Activity

Another research avenue for similar pyrazoline derivatives includes their antibacterial efficacy. Studies have synthesized novel pyrazoline analogues showing promising antibacterial activity against a variety of bacteria, including Aeromonas hydrophila, Yersinia enterocolitica, Listeria monocytogenes, and Staphylococcus aureus. These findings highlight the potential of such compounds as antibacterial agents, offering a basis for further development against resistant bacterial strains (M. Rani, M. Yusuf, Salman A. Khan, 2012; M. Rani, M. Yusuf, Salman A. Khan, P. Sahota, G. Pandove, 2015).

Molecular Modeling and Docking Studies

Research into novel chalcone derivatives also encompasses molecular modeling and docking studies, aimed at understanding their interaction with biological targets. This approach is crucial for designing compounds with optimized therapeutic properties. One such study synthesized a series of pyrazoline derivatives and evaluated them for anti-inflammatory and antibacterial activities, supported by molecular docking to predict their interaction with specific proteins. This methodology underscores the importance of computational tools in drug discovery and the potential therapeutic applications of these compounds (P. Ravula, V. Babu, P. Manich, Rika, N. R. Chary, J. N. S. Ch, Ra, 2016).

properties

IUPAC Name

1-[3-(furan-2-yl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-2-16(20)18-13(15-8-5-9-21-15)10-12(17-18)11-6-3-4-7-14(11)19/h3-9,13,19H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCDDZGNSUBAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(furan-2-yl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

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